N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a synthetic sulfonamide derivative featuring a piperazine core substituted with a 2-methoxyphenyl group and linked via a sulfonyl bridge to a phenylacetamide moiety. This compound belongs to a broader class of N-phenylacetamide sulfonamides, which are of significant pharmacological interest due to their diverse biological activities, including analgesic and anti-inflammatory properties . The structural design combines a sulfamoylphenylacetamide scaffold with a piperazine ring, a motif known to enhance receptor binding and pharmacokinetic profiles.
Properties
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15(23)20-16-7-9-17(10-8-16)27(24,25)22-13-11-21(12-14-22)18-5-3-4-6-19(18)26-2/h3-10H,11-14H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQIUOSWILTEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Sulfonyl Chloride Preparation :
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4-(2-Methoxyphenyl)piperazine reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to form the sulfonyl chloride intermediate. Excess chlorosulfonic acid drives the reaction to completion within 2 hours.
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Key parameter : Temperature control prevents decomposition of the sulfonyl chloride.
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Coupling with 4-Aminophenylacetamide :
Table 1: Optimization of Nucleophilic Substitution
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of sulfonyl chloride |
| Base | Pyridine (1.2 equiv) | Prevents HCl-induced side reactions |
| Temperature | 25°C | Balances reaction rate and stability |
| Reaction Time | 12 hours | Ensures complete conversion |
Alternative Route: Direct Sulfonation of Preformed Piperazine
A modified approach bypasses sulfonyl chloride isolation by performing in situ sulfonation (Figure 2).
Procedure
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One-Pot Synthesis :
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Workup :
Table 2: Comparative Analysis of Sulfonation Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Sulfonyl Chloride | 72 | 98 | 14 |
| In Situ Sulfonation | 65 | 95 | 6 |
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling step, reducing reaction time from hours to minutes.
Protocol
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Reagents :
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4-(2-Methoxyphenyl)piperazine-1-sulfonyl chloride (1.0 equiv)
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4-Aminophenylacetamide (1.1 equiv)
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Triethylamine (1.5 equiv) in acetonitrile
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Conditions :
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Microwave irradiation at 100°C, 300 W, 15 minutes.
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Yield : 78% with >99% conversion (LC-MS).
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Advantages :
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Energy efficiency and reduced side-product formation.
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Scalable for gram-scale synthesis.
Solid-Phase Synthesis for High-Throughput Applications
Immobilized 4-aminophenylacetamide on Wang resin enables iterative synthesis (Figure 3).
Steps:
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Resin Activation :
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Wang resin is treated with 4-nitrobenzenesulfonyl chloride to install the sulfonyl linker.
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Piperazine Coupling :
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4-(2-Methoxyphenyl)piperazine reacts with the sulfonated resin in DMF at 50°C for 8 hours.
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Cleavage :
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Trifluoroacetic acid (TFA) in dichloromethane releases the product from the resin.
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Yield : 60% with 90% purity (NMR).
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Table 3: Solid-Phase vs. Solution-Phase Synthesis
| Metric | Solid-Phase | Solution-Phase |
|---|---|---|
| Yield (%) | 60 | 72 |
| Purity (%) | 90 | 98 |
| Scalability | High | Moderate |
Critical Analysis of Purification Techniques
Recrystallization
Column Chromatography
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Stationary Phase : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) as eluent.
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Recovery : 85–90% of product with ≥97% purity.
Reaction Monitoring and Validation
Analytical Techniques
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and as an acetylcholinesterase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Piperazine vs. Piperidine Substitutions
Piperazine derivatives generally exhibit stronger binding to serotonin and dopamine receptors, critical for analgesic effects .
Functional Group Modifications
Sulfonyl Linker Variations
- Benzylsulfonyl vs. Arylsulfonyl : The benzylsulfonyl group in increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Tosyl (p-Toluenesulfonyl) Groups : The 4-methylphenylsulfonyl group in introduces steric hindrance, possibly enhancing receptor specificity.
Biological Activity
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a sulfonamide group, which is known for various biological activities. The molecular formula is with a molecular weight of approximately 300.39 g/mol. The structure can be represented as follows:
1. Inhibition of Carbonic Anhydrase (CA):
Research indicates that compounds similar to this compound can act as inhibitors of human carbonic anhydrase (hCA). These inhibitors are designed to interact with the active site of the enzyme, leading to reduced enzyme activity, which is crucial in various physiological processes including acid-base balance and respiration .
2. Histone Deacetylase (HDAC) Inhibition:
The sulfonamide group in the compound has been associated with HDAC inhibition, which is significant in cancer therapy. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells by altering gene expression patterns .
3. Antimicrobial Activity:
Compounds with similar structures have shown promising antibacterial properties against various strains, including those resistant to conventional antibiotics. The piperazine derivative has been linked to enhanced antibacterial action due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of piperazine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved HDAC inhibition, leading to increased acetylation of histones, which in turn activated tumor suppressor genes .
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that the compound exhibits potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, making it a candidate for further development as an antibiotic agent .
Q & A
Q. Table 1: Key Spectroscopic Data
| Technique | Expected Observations | Reference |
|---|---|---|
| -NMR | δ 2.1 ppm (s, 3H, CH-CO), δ 3.8 ppm (s, 3H, OCH) | |
| HRMS | m/z 377.43 [M+H] |
Basic Question: What synthetic routes are effective for preparing this compound?
Methodological Answer:
The synthesis typically involves sulfonylation of a piperazine intermediate followed by acetamide coupling:
Sulfonylation : React 4-aminophenylsulfonyl chloride with 1-(2-methoxyphenyl)piperazine under basic conditions (e.g., KCO in DMF at 80°C for 6 hours) .
Acetylation : Treat the intermediate with acetic anhydride in refluxing ethanol to form the acetamide group .
Q. Table 2: Reaction Optimization Parameters
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | KCO, DMF, 80°C, 6h | 75-85% | |
| Acetylation | AcO, EtOH, reflux, 2h | 90-95% |
Basic Question: What pharmacological activities have been reported for this compound and its analogs?
Methodological Answer:
The compound’s piperazine-sulfonamide scaffold is associated with:
- Analgesic Activity : Analogs (e.g., compound 35 in ) showed potency comparable to paracetamol in inflammatory pain models (ED = 15 mg/kg in carrageenan-induced hypernociception) .
- Kinase Inhibition : Structural analogs (e.g., compound 31 in ) inhibit Aurora kinases (IC = 42 nM for Aurora-A), suggesting potential anticancer applications .
Q. Table 3: Pharmacological Profile of Key Analogs
| Analog Structure | Activity (Model) | Potency | Reference |
|---|---|---|---|
| Piperazine-sulfonamide derivatives | Anti-hypernociceptive (inflammatory pain) | ED = 15 mg/kg | |
| Thiazole-acetamide hybrids | Aurora kinase inhibition | IC = 42 nM |
Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
Key SAR insights include:
- Piperazine Substitution : Replacing the 2-methoxyphenyl group with a 4-fluorophenyl (e.g., compound 36 in ) reduces analgesic activity by 40%, indicating steric and electronic sensitivity .
- Sulfonamide Linkers : Introducing methyl groups on the sulfonamide nitrogen (e.g., compound 35) enhances blood-brain barrier penetration, improving CNS activity .
- Acetamide Modifications : Replacing the acetyl group with a bulkier acyl moiety (e.g., propionamide) decreases solubility but increases metabolic stability .
Q. Experimental Design :
Synthesize 10-15 analogs with systematic substitutions.
Test in vitro (e.g., kinase assays) and in vivo (e.g., rodent pain models).
Perform molecular docking to prioritize targets (e.g., COX-2 or Aurora kinases) .
Advanced Question: How to resolve contradictions in reported biological data across similar compounds?
Methodological Answer:
Contradictions (e.g., variable IC values in kinase assays) arise from differences in:
- Assay Conditions : Standardize protocols (e.g., ATP concentration, incubation time). For example, Aurora kinase assays should use 10 µM ATP and 30-minute pre-incubation .
- Cell Lines : Use isogenic cell lines to isolate compound-specific effects from genetic variability.
- Orthogonal Validation : Confirm activity via Western blot (e.g., phospho-histone H3 for Aurora kinase inhibition) and animal models .
Case Study : Compound 31 () showed divergent IC values (Aurora-A vs. Aurora-B). Orthogonal assays revealed off-target effects on FLT3 kinase, necessitating selectivity profiling .
Advanced Question: What computational strategies support lead optimization?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with sulfonamide-binding pockets (e.g., COX-2 or Aurora kinases). A 100-ns MD simulation can predict binding stability .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with bioavailability. For example, logP <3.5 improves CNS penetration .
- ADMET Prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP3A4 inhibition risk) .
Q. Table 4: Computational Optimization Parameters
| Parameter | Target Range | Impact on Activity | Reference |
|---|---|---|---|
| logP | 2.5–3.5 | Enhanced BBB permeability | |
| Polar Surface Area | <90 Ų | Improved oral bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
